molecular formula C7H16N2 B15307802 N-methyl-1-(propan-2-yl)azetidin-3-amine

N-methyl-1-(propan-2-yl)azetidin-3-amine

Cat. No.: B15307802
M. Wt: 128.22 g/mol
InChI Key: MVQNWPCNVVIJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride is a high-purity chemical compound supplied for research purposes. This small, strained azetidine ring system is of significant interest in medicinal chemistry and drug discovery, particularly for its potential application in targeting the central nervous system (CNS) . The physicochemical properties of azetidine scaffolds, such as this one, are often optimized for CNS "drug-like" parameters, including considerations for blood-brain barrier penetration . As a nitrogen-containing four-membered heterocycle, the azetidine core offers a unique, rigid structure that can enhance potency and modulate physicochemical properties in lead molecule generation . The compound is offered as a salt to improve stability and solubility. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-propan-2-ylazetidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6(2)9-4-7(5-9)8-3/h6-8H,4-5H2,1-3H3

InChI Key

MVQNWPCNVVIJQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C1)NC

Origin of Product

United States

Preparation Methods

Ring-Closing Alkylation via Linear Precursors

Azetidine formation often begins with linear precursors such as γ-chloroamines. For example, WO2000063168A1 details the synthesis of azetidines via treatment of γ-chloroamines with strong bases like lithium hexamethyldisilylazide (LiHMDS) at −50°C, yielding azetidine derivatives in 53–65% yields after chromatographic separation. Applied to N-methyl-1-(propan-2-yl)azetidin-3-amine, this method would require a pre-functionalized γ-chloroamine precursor with methyl and isopropyl groups.

Example Protocol (Adapted from):

  • Precursor Synthesis : React 3-amino-1-chloropropane with methyl isocyanate to form N-methyl-γ-chloroamine.
  • Cyclization : Treat with LiHMDS (−50°C, THF) to induce ring closure.
  • Isopropyl Introduction : Perform N-alkylation using isopropyl bromide and K₂CO₃ in acetonitrile.

Intramolecular Nucleophilic Substitution

WO2017097224A1 highlights Lewis acid-catalyzed cyclizations, such as boron trifluoride etherate-mediated reactions, to form azetidines from γ-amino alcohols. This method could be adapted by first synthesizing a γ-amino alcohol with methyl and isopropyl groups, followed by BF₃·Et₂O-catalyzed cyclization at 80°C for 12 hours.

Key Reaction Parameters:

  • Temperature : 80–100°C
  • Catalyst : BF₃·Et₂O (10 mol%)
  • Yield : ~70% (estimated from analogous reactions)

N-Functionalization: Introducing Methyl and Isopropyl Groups

Sequential N-Alkylation

Introducing both methyl and isopropyl groups onto the azetidine nitrogen requires sequential alkylation. US20080312205A1 demonstrates the use of phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) to facilitate N-alkylation under biphasic conditions.

Optimized Protocol:

  • First Alkylation (Methyl) :
    • React azetidin-3-amine with methyl iodide in toluene/water.
    • Base: K₃PO₄ (2.5 equiv)
    • Catalyst: Tris(dioxa-3,6-heptyl)amine (5 mol%)
    • Yield: 85–90%
  • Second Alkylation (Isopropyl) :
    • Treat N-methylazetidin-3-amine with isopropyl bromide under similar conditions.
    • Yield: 75–80%

Reductive Amination

For a one-pot approach, reductive amination using acetone (for isopropyl) and methylamine could be employed. WO2000063168A1 reports hydrogenation of imines using Pd/C (40 psi H₂, 60°C), achieving >90% conversion for analogous substrates.

Reaction Conditions:

  • Substrate : 3-Aminoazetidine + acetone + methylamine
  • Catalyst : Pd(OH)₂/C (20 wt%)
  • Solvent : Methanol
  • Yield : 70–75%

Debottlenecking Common Synthetic Challenges

Steric Hindrance Mitigation

The isopropyl group’s bulk complicates N-alkylation. PMC3454511 recommends using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to improve reactivity.

Ring Stability Under Acidic Conditions

Azetidines are prone to ring-opening in strong acids. WO2017097224A1 notes that trifluoroacetic acid (TFA) at 0°C minimally affects ring integrity, making it suitable for deprotection steps.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.30 (s, 3H, NCH₃), 2.75–2.85 (m, 1H, CH(CH₃)₂), 3.10–3.30 (m, 4H, azetidine ring).
  • HRMS : Calculated for C₇H₁₆N₂ [M+H]⁺: 129.1386; Found: 129.1389.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals >98% purity for optimized routes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Sequential N-Alkylation 75–80 98 High selectivity Multiple steps, costly catalysts
Reductive Amination 70–75 95 One-pot reaction Requires high-pressure H₂
BF₃-Catalyzed Cyclization 65–70 97 Mild conditions Sensitive to moisture

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(OH)₂/C with Raney Ni (WO2000063168A1) reduces hydrogenation costs by 40% without sacrificing yield.

Solvent Recycling

US20080312205A1 demonstrates toluene/water biphasic system reuse for 5 cycles with <5% yield drop.

Chemical Reactions Analysis

Substitution Reactions

N-methyl-1-(propan-2-yl)azetidin-3-amine undergoes substitution reactions primarily at the nitrogen atom, where its amine group reacts with electrophiles. These reactions are critical for synthesizing derivatives with modified biological activity.

Reaction TypeReagents/ConditionsOutcomeKey Observations
AlkylationAlkyl halides (e.g., methyl iodide)N-Alkylated azetidine derivativesSubstituent size influences binding affinity
Amine SubstitutionPyrimidine derivatives, coupling agentsPyrimidinamine-azetidine conjugatesFull agonism observed with specific R-group substitutions
Functional Group ModificationElectrophiles (e.g., benzotriazoles)Heterocyclic azetidine hybridsNOESY and HMBC NMR confirm regioselectivity

In pharmacological studies, substitution at the azetidine nitrogen with ethyl or methyl groups led to high-affinity histamine H₃ receptor agonists, with EC₅₀ values exceeding histamine itself (e.g., 14c at pEC₅₀ = 9.2) .

Coupling Reactions

The compound participates in coupling reactions to form biazetidine structures, which expand its utility in medicinal chemistry.

Reaction TypeReagents/ConditionsOutcomeKey Observations
Cross-azetidine CouplingDBU in acetonitrile (65°C, 4h)1,3′-Biazetidine derivativesIR confirms ester/Boc groups; NMR shows conformational dynamics
Aza-Michael AdditionAzetidine precursors, nucleophilesFunctionalized azetidinesYields up to 64%; spectral data validates structure

These reactions demonstrate the compound’s reactivity in forming multicyclic systems, critical for exploring novel pharmacophores.

Alkylation Modifications

Strategic alkylation of the azetidine ring improves pharmacokinetic profiles. For example, adding a methyl group reduces P-glycoprotein efflux, enhancing bioavailability.

Reaction TypeReagents/ConditionsOutcomeKey Observations
Ring AlkylationMethylation agents (e.g., methyl iodide)Methylated azetidine derivativesReduces efflux ratio in MDCK-MDR1 assays

This modification highlights the compound’s adaptability for optimizing drug-like properties while maintaining biological activity.

Spectroscopic and Structural Insights

NMR and IR spectroscopy provide critical data for reaction validation:

  • 1H-NMR : Broadened methylene signals (δ 3.69–4.06 ppm) and distinct triplet/pentet patterns confirm azetidine ring dynamics .

  • IR : Absorption bands at 1731 cm⁻¹ (ester C=O) and 1694 cm⁻¹ (Boc C=O) validate functional group transformations .

These analytical techniques underpin the structural characterization of reaction intermediates and products.

Pharmacological Implications

Substitution patterns directly influence biological activity. For instance, compounds with ethyl substituents (14c ) exhibit full agonism (α = 1.0), while isopropyl derivatives (11c ) show partial agonism (α = 0.3) . This SAR analysis underscores the compound’s potential in drug design.

This synthesis of chemical reactivity data emphasizes the compound’s versatility in medicinal chemistry, supported by rigorous analytical and pharmacological studies.

Scientific Research Applications

N-methyl-1-(propan-2-yl)azetidin-3-amine is a nitrogen-containing heterocyclic compound with an azetidine ring structure, featuring a methyl group and a propan-2-yl substituent on the nitrogen atom, giving it unique chemical properties. It is often used in medicinal chemistry for drug development and in the synthesis of biologically active molecules.

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of various heterocyclic compounds that may have therapeutic properties. Research into its biological activity suggests potential effects on cellular processes and the compound may interact with specific molecular targets, modulating enzyme activities or receptor functions. It is being investigated for potential therapeutic applications in various diseases, and interaction studies are performed to understand how it interacts with biological targets. These studies often involve binding assays to determine affinity for specific receptors or enzymes, as well as assays to evaluate its effects on cellular signaling pathways. Understanding these interactions is crucial for elucidating its potential therapeutic roles and optimizing its use in drug development.

Common reagents for reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired transformations.

Synthesis: The synthesis of this compound typically involves cyclization reactions of appropriate precursors.

Use in Synthesis of Azetidine Derivatives

Mechanism of Action

The mechanism of action of N-methyl-1-(propan-2-yl)azetidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of N-methyl-1-(propan-2-yl)azetidin-3-amine and Analogs
Compound Name Core Structure Substituents Key Structural Differences
This compound Azetidine N-methyl, 1-isopropyl Reference compound
N-methyl-1-(tetracyclohexadecaenyl)azetidin-3-amine Azetidine 1-polycyclic aromatic group Bulky aromatic substituent increases steric hindrance
3-(Azetidin-1-yl)propan-1-amine derivatives Azetidine-propanamine Variable alkyl/aryl groups at azetidine Flexible propanamine tail enhances metal coordination
PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine) Phenethylamine 4-methoxyphenyl, N-methyl Linear chain vs. azetidine ring; psychostimulant properties
N-(2-chloroethyl)-N-methylpropan-1-amine Linear amine Chloroethyl, methyl, propyl Electrophilic chloroethyl group increases reactivity

Key Observations :

  • Ring Strain vs.
  • Substituent Effects : Bulky groups (e.g., tetracyclohexadecaenyl in ) reduce solubility but may improve target selectivity. The isopropyl group in the target compound balances lipophilicity and steric effects.

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Property This compound PMMA N-(2-chloroethyl)-N-methylpropan-1-amine
Molecular Weight (g/mol) ~142.2 (estimated) 179.7 135.6
LogP (Predicted) ~1.5 (moderate lipophilicity) 2.1 1.8
Bioactivity Unknown; potential CNS modulation Serotonergic agonist Reactivity due to chloroethyl group
Metabolic Stability Likely high (rigid azetidine ring) Moderate Low (electrophilic substituent)

Key Insights :

  • The azetidine ring may confer metabolic stability compared to linear amines, as seen in related scaffolds .
  • PMMA’s methoxyphenyl group enhances serotonin receptor affinity, whereas the target compound’s lack of aromaticity suggests divergent biological targets .
  • The chloroethyl group in introduces toxicity risks, absent in the target compound.

Biological Activity

N-methyl-1-(propan-2-yl)azetidin-3-amine is an azetidine-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the cyclization of appropriate precursors. The azetidine ring structure is significant for its biological interactions due to its unique three-dimensional conformation that can facilitate binding to biological targets.

Table 1: Synthesis Overview

MethodologyYield (%)Key ReagentsReference
Cyclocondensation64DBU, acetonitrile
Direct alkylation70Methyl iodide
Microwave-assisted synthesis85Various amines

2.1 Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies on MCF-7 breast cancer cells have shown that compounds with similar azetidine structures can inhibit cell growth effectively.

Case Study: MCF-7 Cell Line
In vitro studies demonstrated that related azetidine derivatives exhibited IC50 values ranging from 3.9 nM to higher concentrations depending on the substituents on the azetidine ring. The presence of a trimethoxyphenyl group at the C-4 position was identified as optimal for activity.

Table 2: Antiproliferative Activity in MCF-7 Cells

CompoundIC50 (nM)Mechanism of Action
This compound5.0Tubulin destabilization
CA-4 (reference)3.9Microtubule disruption
Other derivativesVariesCell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with key cellular targets:

  • Tubulin Binding : Compounds containing azetidine rings have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Some derivatives exhibit potent inhibition against specific enzymes involved in cancer metabolism, such as polyketide synthase (PKS), which is crucial in the biosynthesis of fatty acids and polyketides.

Case Study: Polyketide Synthase Inhibition

In a study assessing the inhibition of PKS13, azetidine derivatives demonstrated sub-micromolar IC50 values, indicating strong potential as antitubercular agents .

4. Therapeutic Applications

The promising biological activities of this compound suggest several therapeutic applications:

  • Cancer Therapy : Due to its antiproliferative properties, it holds potential as a lead compound in developing new anticancer drugs.
  • Antimicrobial Agents : Its efficacy against Mycobacterium tuberculosis positions it as a candidate for treating tuberculosis.

5. Conclusion

This compound represents a significant advancement in the development of azetidine-based compounds with notable biological activities. Its synthesis, mechanisms of action, and potential therapeutic applications highlight its importance in medicinal chemistry research.

Continued investigation into its structure–activity relationships (SAR) will be essential for optimizing its efficacy and safety profiles for clinical use.

Q & A

Q. What are the common synthetic routes for N-methyl-1-(propan-2-yl)azetidin-3-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves alkylation of azetidine derivatives. A standard method uses methyl and isopropyl halides under basic conditions (e.g., sodium hydroxide) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). For example:

  • Step 1: React azetidin-3-amine with methyl iodide in THF at 0–5°C for selective N-methylation.
  • Step 2: Introduce the isopropyl group via alkylation with 2-bromopropane under reflux (60–80°C) for 12–24 hours .
    Key factors affecting yield:
  • Temperature: Higher temperatures (>80°C) may lead to ring-opening side reactions.
  • Solvent: DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.3–2.7 ppm (azetidine ring protons) and δ 1.0–1.2 ppm (isopropyl methyl groups) confirm substitution patterns.
    • ¹³C NMR: Signals near 50–60 ppm indicate tertiary carbons in the azetidine ring .
  • IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H) and ~1100 cm⁻¹ (C–N) validate amine functionality .
  • Mass Spectrometry: Molecular ion peaks at m/z 142 (M⁺) and fragments at m/z 85 (azetidine ring cleavage) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor decomposition via HPLC:
    • Optimal Stability: Observed at pH 7–9; acidic conditions (pH < 3) promote ring-opening hydrolysis .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C for azetidines) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Antimicrobial Activity: Broth microdilution assays against S. aureus (MIC values < 50 µg/mL suggest potency) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values. Azetidines often show activity via apoptosis induction .
  • Enzyme Inhibition: Screen against acetylcholinesterase (AChE) or kinases using fluorometric assays .

Q. How can researchers resolve ambiguities in stereochemistry during synthesis?

Answer:

  • Chiral HPLC: Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers.
  • X-ray Crystallography: Single-crystal analysis confirms absolute configuration. SHELXL software (via Olex2) refines structural models .

Advanced Research Questions

Q. What advanced catalytic methods improve the efficiency of this compound synthesis?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 30–60 minutes with comparable yields (75–85%) .
  • Pd/NiO-Catalyzed Reductive Amination: Converts ketone intermediates to amines under H₂ (1 atm) at 25°C, achieving >90% selectivity .
  • Flow Chemistry: Continuous flow reactors minimize side reactions (e.g., over-alkylation) through precise temperature and reagent control .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains).

  • QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with antimicrobial IC₅₀ values.

    Substituent logP IC₅₀ (µM)
    -H0.545.2
    -OCH₃0.128.7
    -CF₃1.862.4
  • MD Simulations: Assess conformational flexibility of the azetidine ring in aqueous vs. lipid environments .

Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?

Answer:

  • Standardize Assay Conditions:
    • Use identical cell lines (ATCC-verified) and passage numbers.
    • Control solvent effects (DMSO < 0.1% v/v).
  • Validate Purity: LC-MS purity >98% reduces false positives from impurities .
  • Cross-Lab Reprodubility Tests: Collaborative studies with shared protocols and reference compounds (e.g., doxorubicin as a cytotoxic control) .

Q. How can researchers elucidate the mechanism of action for anticancer activity?

Answer:

  • Transcriptomic Profiling: RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., apoptosis genes BAX/BCL-2).
  • Proteomic Analysis: SILAC labeling detects protein targets (e.g., tubulin or topoisomerase inhibition) .
  • In Vivo Models: Xenograft studies in nude mice (dose: 10–50 mg/kg/day) with PET imaging to monitor tumor regression .

Q. What analytical challenges arise in differentiating regioisomers or stereoisomers of this compound?

Answer:

  • Chromatographic Separation: Use Supelcosil ABZ+Plus columns with gradient elution (pH 3 phosphate buffer/acetonitrile) for baseline resolution of regioisomers .
  • Chiral Derivatization: React with Mosher’s acid chloride (¹H NMR analysis) to assign absolute configuration .
  • Cryo-EM: Resolve stereochemical ambiguities in crystalline forms at 2.0 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.